N-(4-tert-butylcyclohexyl)-2-[4-(4-chlorobenzyl)-1-piperazinyl]acetamide is a synthetic compound that has demonstrated potential as a therapeutic agent for bone diseases. [] It belongs to a class of molecules that inhibit osteoclast activity, the cells responsible for bone resorption. [] This compound has been investigated in preclinical studies for its potential in treating bone diseases characterized by excessive bone resorption, such as osteoporosis. []
Mechanism of Action
N-(4-tert-butylcyclohexyl)-2-[4-(4-chlorobenzyl)-1-piperazinyl]acetamide has been identified as a strong inhibitor of osteoclastogenesis. [] While the precise mechanism of action remains to be fully elucidated, studies suggest its interaction with specific cellular pathways involved in osteoclast differentiation and function. Research indicates that this compound effectively:
Alters mRNA expressions: It affects the expression of several osteoclast-specific marker genes, suggesting interference with the genetic regulation of osteoclast differentiation. []
Blocks mature osteoclast formation: It hinders the development of mature osteoclasts, effectively reducing their numbers and activity. []
Suppresses F-actin belt formation: This suppression suggests interference with the cytoskeletal rearrangements essential for osteoclast function, including bone resorption. []
Inhibits bone resorption activity: By disrupting the formation and function of osteoclasts, the compound ultimately reduces bone resorption activity in vitro. []
Applications
Osteoporosis treatment: Preclinical studies demonstrate its potential in preventing ovariectomy-induced bone loss in vivo, suggesting its possible use in managing osteoporosis and other bone-related disorders. []
Compound Description: PPOAC‐Bz is a compound that has been studied for its inhibitory effects on osteoclastogenesis, the process of bone-resorbing osteoclast cell formation. Research suggests that PPOAC‐Bz can significantly inhibit the formation of mature osteoclasts, suppressing both F-actin belt formation (a crucial step in bone resorption) and bone resorption activity in vitro. Moreover, PPOAC‐Bz has demonstrated the ability to prevent OVX-induced (ovariectomy-induced) bone loss in vivo []. These findings suggest that PPOAC‐Bz holds potential as a therapeutic agent for the treatment of bone diseases characterized by excessive bone resorption, such as osteoporosis.
Compound Description: NAPMA is a compound identified for its significant inhibitory effects on osteoclast differentiation, the process by which precursor cells develop into mature osteoclasts []. NAPMA effectively inhibits the formation of TRAP-positive multinucleated cells, which are characteristic of mature osteoclasts, in a dose-dependent manner without exhibiting cytotoxic effects. Furthermore, NAPMA downregulates the expression of crucial osteoclast-specific genes, such as c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9, ultimately leading to decreased bone resorption and actin ring formation []. Notably, NAPMA has demonstrated a protective effect against ovariectomy-induced bone loss in vivo, highlighting its potential as a candidate drug for osteoporosis and related bone diseases.
Compound Description: PPOA-N-Ac-2-Cl is a compound that has been investigated for its inhibitory role in RANKL-mediated osteoclastogenesis, a critical pathway involved in bone resorption []. PPOA-N-Ac-2-Cl significantly inhibits the formation of TRAP-positive multinucleated cells, indicative of mature osteoclasts, in a dose-dependent manner without causing substantial cytotoxicity []. Furthermore, it downregulates the expression of essential osteoclast-specific marker genes, including TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5) [], suggesting interference with the differentiation process. Notably, PPOA-N-Ac-2-Cl also reduces the protein levels of CtsK, a protease vital for bone resorption [], and consequently attenuates bone resorption activity and F-actin ring formation. These findings point to PPOA-N-Ac-2-Cl as a potential therapeutic candidate for managing osteoclast-related bone diseases.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.